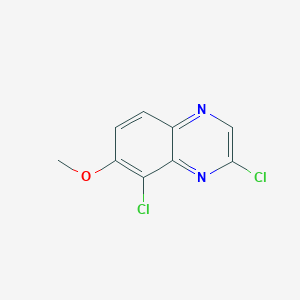

2,8-Dichloro-7-methoxyquinoxaline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,8-dichloro-7-methoxyquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-6-3-2-5-9(8(6)11)13-7(10)4-12-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYRPLDCTXPBCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC(=CN=C2C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoinformatic Aspects of 2,8 Dichloro 7 Methoxyquinoxaline

Classical and Contemporary Synthetic Routes to the Quinoxaline (B1680401) Ring System

The foundational structure of quinoxalines is typically assembled through well-established condensation reactions, which have been refined over time and supplemented by modern functionalization techniques.

Condensation Reactions of o-Phenylenediamines with Dicarbonyl Compounds

The most traditional and widely employed method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubrsc.org This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine (B50134) ring fused to the benzene (B151609) ring of the diamine. encyclopedia.pub The reaction is versatile and can be carried out under various conditions, often with acid or base catalysis. ijirt.org

While effective, classical methods often necessitate harsh conditions, such as high temperatures and the use of hazardous solvents, leading to longer reaction times and significant waste generation. ijirt.orgnih.gov For instance, a typical procedure might involve reacting the diamine and dicarbonyl compound in glycerol (B35011) and water at 90°C for 4-6 minutes, yielding 85-91% of the quinoxaline product. encyclopedia.pub Another approach involves the in-situ generation of the 1,2-dicarbonyl compound from a hydroxyl ketone using an iodine catalyst in DMSO at room temperature, which takes 12 hours and produces an 80-90% yield. encyclopedia.pub

| Method | Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Körner & Hinsberg | o-Phenylenediamine (B120857), 1,2-Dicarbonyl | Glycerol/Water | 90°C, 4-6 min | 85–91% | encyclopedia.pub |

| In-situ Dicarbonyl Generation | o-Phenylenediamine, Hydroxyl Ketone | I₂, DMSO | RT, 12 h | 80–90% | encyclopedia.pub |

Nucleophilic and Electrophilic Substitution Strategies for Quinoxaline Functionalization

Once the quinoxaline core is formed, its functionalization can be achieved through nucleophilic and electrophilic substitution reactions. The electron-deficient nature of the pyrazine ring makes the quinoxaline nucleus susceptible to nucleophilic attack, particularly at the C2 and C3 positions. youtube.com Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing a variety of substituents. researchgate.net For instance, treatment of 2-chloroquinoxaline (B48734) with nucleophiles leads to the substitution of the chlorine atom. rsc.org The reactivity of the quinoxaline ring can be further enhanced by N-oxidation, which facilitates vicarious nucleophilic substitution (VNS) of hydrogen, allowing for the introduction of cyanoalkyl, sulfonylalkyl, and other groups. researchgate.netrsc.org

Conversely, electrophilic substitution reactions on the quinoxaline ring are less common and typically occur on the benzene ring, which is more electron-rich compared to the pyrazine ring. youtube.com These reactions generally require forcing conditions.

Targeted Synthesis of 2,8-Dichloro-7-methoxyquinoxaline and its Key Precursors

The synthesis of the specifically substituted this compound requires regioselective control over the introduction of the chloro and methoxy (B1213986) groups.

Regioselective Functionalization Approaches (e.g., Chlorination, Methoxylation)

Achieving the desired substitution pattern of this compound necessitates a multi-step synthetic sequence. The synthesis would likely start from a substituted o-phenylenediamine or a pre-functionalized quinoxaline core. Regioselective chlorination and methoxylation are critical steps. The introduction of chlorine atoms can be accomplished using various chlorinating agents. Methoxylation can be achieved via nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. The precise order of these functionalization steps is crucial to direct the incoming substituents to the desired positions (C2, C7, and C8). The development of regioselective synthetic methods for polysubstituted quinoxalines is an active area of research, with hypervalent iodine reagents showing promise in catalyzing the annulation to afford trisubstituted quinoxalines with excellent regioselectivity. nih.gov

Palladium-Catalyzed Reactions and Cross-Coupling Methodologies for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the quinoxaline scaffold. jcsp.org.pk Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide range of aryl, alkynyl, and amino groups, respectively, onto the quinoxaline ring. jcsp.org.pknih.gov These methods offer a versatile pathway for creating libraries of quinoxaline derivatives from halogenated precursors like this compound. For example, the chlorine atoms at the C2 and C8 positions can serve as handles for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecules. Recent advancements have also demonstrated palladium-catalyzed tandem reactions for the synthesis of functionalized quinoxalines. preprints.orgrsc.org

Green Chemistry Principles and Sustainable Approaches in Quinoxaline Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign methods for quinoxaline synthesis. benthamdirect.com This aligns with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. ijirt.orgtandfonline.com

Key green approaches in quinoxaline synthesis include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol, or ionic liquids. ijirt.orgtandfonline.com

Catalyst Innovation: Employing reusable and non-toxic catalysts such as nanocatalysts (e.g., silica (B1680970) nanoparticles, monoclinic zirconia), and biodegradable catalysts. rsc.orgbenthamdirect.com For example, zinc triflate has been used as an efficient catalyst for quinoxaline synthesis in acetonitrile (B52724) at room temperature, with yields up to 90%. encyclopedia.pub

Energy-Efficient Techniques: Utilizing microwave irradiation and ultrasonic waves to accelerate reactions, often leading to shorter reaction times and higher yields. ijirt.orgbenthamdirect.com

These sustainable methods not only reduce the environmental impact of chemical synthesis but can also offer economic benefits through increased efficiency and catalyst recyclability. ijirt.orgnih.gov

| Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|

| Zinc Triflate | CH₃CN, Room Temperature | High yield (up to 90%) | encyclopedia.pub |

| Silica Nanoparticles | Solvent-free, Room Temperature | Excellent yield, short reaction time, catalyst reusability | rsc.org |

| Monoclinic Zirconia Nanoparticles | Heterogeneous catalyst | Environmentally friendly | rsc.org |

Development and Application of Recyclable Catalysts

The synthesis of quinoxaline derivatives has been significantly advanced by the introduction of recyclable catalysts, which offer both economic and environmental benefits. These catalysts can be easily recovered and reused multiple times with minimal loss of activity, reducing waste and operational costs. A variety of such catalysts have been explored for the condensation reaction of o-phenylenediamines with 1,2-dicarbonyl compounds, the primary method for forming the quinoxaline core.

Heteropolyoxometalates, such as vanadium-substituted molybdotungstophosphoric acid (H₅[PW₆Mo₄V₂O₄₀]·14H₂O), have proven to be effective solid catalysts for this transformation. tandfonline.com These catalysts function as Brønsted acids and can be employed in an ethanol-water solvent system, facilitating high yields and straightforward workup procedures. tandfonline.com Their stability allows for recovery and reuse over several cycles. tandfonline.com Similarly, alumina-supported heteropolyoxometalates, like CuH₂PMo₁₁VO₄₀ on alumina, have been used as heterogeneous catalysts that demonstrate high activity and can be reused. nih.gov

Nanocatalysts represent another major area of development. Materials such as nano-kaoline/BF₃/Fe₃O₄ and magnetically separable MnFe₂O₄ have been utilized for quinoxaline synthesis under mild conditions, including grinding or solvent-free protocols. rsc.org These catalysts offer high surface area and unique active sites, leading to excellent yields and short reaction times. rsc.org Silica-based nanocatalysts, for instance, have been shown to be efficient, non-corrosive, and reusable for the synthesis of 2,3-disubstituted quinoxalines. rsc.org

Biodegradable catalysts like cellulose (B213188) sulfuric acid have also been employed as a green and recyclable solid acid catalyst. tandfonline.com This type of catalyst is particularly advantageous for solvent-free reactions conducted at room temperature, offering good to excellent yields and high product purity. tandfonline.com The catalyst's reusability has been demonstrated over several cycles, confirming its stability and efficiency. tandfonline.com

Table 1: Comparison of Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Reaction Conditions | Solvent | Reusability | Typical Yields | Reference |

| H₅[PW₆Mo₄V₂O₄₀]·14H₂O | Reflux | Ethanol:Water (1:1) | Up to 4 cycles | Excellent | tandfonline.com |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Room Temperature | Toluene | Multiple cycles | High | nih.gov |

| Nano-BF₃/SiO₂ | Sonication, Solvent-free | None | Gradual decline in activity | High | rsc.org |

| Cellulose Sulfuric Acid | Room Temperature, Grinding | None | At least 3 cycles | Good to Excellent | tandfonline.com |

Microwave-Assisted and Solvent-Free Reaction Protocols

Microwave-assisted organic synthesis has become a popular technique for accelerating chemical reactions, often leading to higher yields and cleaner products. tandfonline.comtandfonline.com For the synthesis of quinoxalines, microwave irradiation provides a rapid and efficient alternative to conventional heating methods. tandfonline.comudayton.edu

Solvent-free microwave thermolysis is a particularly environmentally friendly approach. tandfonline.com By eliminating the need for hazardous and expensive organic solvents, this method aligns with the principles of green chemistry. tandfonline.com The reaction of o-phenylenediamines with dialkyl acetylenedicarboxylates under microwave irradiation in a solventless system rapidly produces quinoxaline derivatives in high yields. tandfonline.com This method is noted for being convenient, rapid, and yielding pure products. tandfonline.com

In cases where a solvent is beneficial, green solvents are preferred. Polyethylene glycol (PEG-400) has been used as a nontoxic, inexpensive, and recoverable reaction medium and catalyst for quinoxaline synthesis under microwave conditions. tandfonline.com This protocol involves the condensation of aryl-1,2-diamines with 1,2-dicarbonyl compounds and provides good to excellent yields in a short amount of time. tandfonline.com The use of microwave irradiation in conjunction with PEG-400 significantly reduces reaction times compared to conventional heating. tandfonline.com These microwave-assisted methods offer a substantial improvement over traditional syntheses that often require harsh conditions, long reaction times, and toxic catalysts. udayton.edu

Table 2: Microwave-Assisted Synthesis of Quinoxaline Derivatives

| Reaction Type | Conditions | Solvent | Key Advantages | Reference |

| Solvent-Free Thermolysis | Microwave Irradiation | None | Rapid, high yields, environmentally friendly | tandfonline.com |

| PEG-Catalyzed | CEM-focused Microwave | PEG-400 | Rapid, efficient, use of green solvent | tandfonline.com |

| General Microwave Synthesis | 160 °C, 5 minutes | Solvent-free | Short reaction time, no catalyst needed | udayton.edu |

Aqueous Medium Synthesis and Other Environmentally Benign Methods

The use of water as a solvent for organic reactions is a cornerstone of green chemistry. For the synthesis of quinoxalines, aqueous conditions have been successfully implemented, often in conjunction with recyclable catalysts. For example, the use of Fe₃O₄@SiO₂/Schiff base complex of Co(II) nanocatalyst has been reported for the synthesis of quinoxalines in water at room temperature. rsc.org This method highlights the potential for carrying out these reactions in an environmentally friendly manner.

Computational Chemistry in Synthetic Design and Reaction Pathway Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. nih.gov In the context of this compound, computational methods can be applied to design the most efficient synthetic routes and to predict potential reaction pathways. Techniques such as in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and molecular docking simulations are used to design novel quinoxaline derivatives with desired biological activities. johnshopkins.edu

For synthetic design, computational studies can help in the selection of starting materials and reagents by predicting their reactivity and the feasibility of a proposed reaction. By modeling the transition states and intermediates of a reaction, chemists can gain insight into the reaction mechanism and identify potential side products. This is particularly useful for complex molecules where multiple reaction pathways may be possible.

Structure-activity relationship (SAR) studies, often guided by computational analysis, help in understanding how different substituents on the quinoxaline core affect the molecule's properties. nih.gov For instance, in the design of new anticancer agents, computational tools can predict how modifications to the quinoxaline scaffold will impact its interaction with biological targets like histone deacetylase. nih.gov This predictive power allows for a more rational and targeted approach to synthesis, saving time and resources by focusing on compounds with the highest probability of success. nih.gov The synthesis of quinoxalines is often initiated by the reaction of o-phenylenediamine with α-ketocarboxylic acids, and computational modeling can help optimize the conditions for this core reaction. nih.gov

Structure Activity Relationship Sar and Ligand Design for 2,8 Dichloro 7 Methoxyquinoxaline Analogs

Principles and Methodologies of SAR Studies in Contemporary Drug Discovery

The fundamental principle of SAR is that the biological activity of a molecule is directly dependent on its chemical structure. collaborativedrug.comnumberanalytics.com Even minor modifications to a compound's structure can lead to significant changes in its biological effects, such as potency, selectivity, and pharmacokinetic properties. oncodesign-services.comazolifesciences.com The primary goal of SAR studies is to identify the key structural features, known as the pharmacophore, that are essential for a molecule's desired biological activity.

The process of SAR analysis is typically iterative and involves several key methodologies:

Synthesis of Analogs : A series of compounds, or analogs, are synthesized with systematic structural modifications to a lead compound. oncodesign-services.com

Biological Testing : Each analog undergoes biological evaluation to measure its activity, such as enzyme inhibition or receptor binding. oncodesign-services.com

Data Analysis : The relationship between the structural changes and the resulting biological activity is analyzed to build a predictive model. wikipedia.orgcollaborativedrug.com

Contemporary drug discovery heavily relies on both experimental and computational approaches to SAR. numberanalytics.com

Experimental Methods : These involve the physical synthesis and biological testing of compounds. Techniques like parallel synthesis allow for the rapid generation of a library of analogs for screening. oncodesign-services.com

Computational Methods : Computer-aided drug design has become indispensable. collaborativedrug.com Quantitative Structure-Activity Relationship (QSAR) models use mathematical equations to correlate chemical structures with biological activities. Other computational tools like molecular docking and virtual screening predict how a ligand might interact with its biological target, guiding the design of more effective molecules. oncodesign-services.com

Influence of Halogenation at Positions 2 and 8 on Receptor Interaction and Biological Response

The presence and position of halogen atoms on the quinoxaline (B1680401) scaffold can significantly influence its biological activity. Halogens, such as chlorine, are electron-withdrawing groups that can alter the electronic distribution of the ring system and participate in halogen bonding, a type of non-covalent interaction with biological targets.

For quinoxaline derivatives, substitutions at the C2, C3, C6, and C7 positions are common sites for modification. mdpi.com Research has shown that the introduction of a chloro group, an electron-withdrawing substituent, can enhance biological activity. mdpi.com For instance, in some series of anticancer quinoxalines, a chloro group has been shown to produce higher activity compared to a bromo group or an electron-releasing methyl group. mdpi.com

Specifically concerning the positions on 2,8-dichloro-7-methoxyquinoxaline:

Position 2 : The C2 position is a key site for modification. Studies on quinoxaline derivatives have shown that a 2-chloro substituent can be crucial for activity. nih.gov In some cases, replacing the chloro group with other functionalities, such as a methoxy (B1213986) group, is explored as a bioisosteric modification to improve properties. nih.gov The presence of a chloro group at this position can influence the molecule's interaction with target enzymes like protein kinases. researchgate.net

Position 8 : While direct SAR data for substitution at the C8 position is less common, studies on the adjacent C7 position provide valuable insights. The presence of a halogen atom at position C7 has been found to increase the antimycobacterial activity of certain quinoxaline derivatives. nih.gov Given the electronic similarities, a chloro group at the C8 position is also expected to significantly impact the molecule's electronic properties and potential for receptor interaction. The substitution pattern on the benzene (B151609) ring of the quinoxaline core is a critical determinant of activity.

Role of the Methoxy Group at Position 7 in Modulating Pharmacological Activity

The methoxy group (-OCH3) is a common substituent in many drug molecules and can significantly modulate a compound's pharmacological profile. frontiersin.org It can influence ligand-target binding, physicochemical properties like solubility and lipophilicity, and metabolic stability. frontiersin.org

In the context of quinoxaline derivatives, the methoxy group at position 7 plays a multifaceted role:

Electronic Effects : The methoxy group is generally considered an electron-donating group through resonance, which can influence the reactivity and binding interactions of the quinoxaline ring. However, its oxygen atom can also act as a hydrogen bond acceptor, forming crucial interactions within a receptor's binding site. researchgate.net

Steric and Conformational Effects : The size and orientation of the methoxy group can influence how the molecule fits into a binding pocket. It can create favorable steric interactions or, conversely, cause steric hindrance.

Modulation of Activity : SAR studies have shown that substitution at the C7 position with a methoxy group can be advantageous for antitumor activity in certain quinoxaline 1,4-di-N-oxide series. researchgate.net In some instances, the replacement of an electron-releasing methoxy group with an electron-withdrawing group like chlorine has been shown to decrease activity, highlighting the specific requirements of the biological target. mdpi.com Conversely, other studies have found that 6,7-dimethoxy substitution leads to more potent inhibitors compared to 6,7-dimethyl analogs, suggesting the oxygen atoms may be involved in important hydrogen bonding interactions. researchgate.net

The table below summarizes the general influence of key substituents on the activity of quinoxaline analogs based on various studies.

| Position | Substituent | General Influence on Activity | Reference |

| 2 | Chloro (-Cl) | Often important for activity, can be a site for bioisosteric replacement. | nih.govnih.gov |

| 7 | Chloro (-Cl) | Can increase antimycobacterial activity. | nih.gov |

| 7 | Methoxy (-OCH3) | Can be advantageous for antitumor activity; acts as H-bond acceptor. | researchgate.netresearchgate.net |

| 6, 7 | Halogens (Cl, F) | Can increase anticancer activity. | mdpi.com |

Conformational Analysis and Stereochemical Considerations in Ligand-Target Binding Dynamics

The three-dimensional shape and stereochemistry of a molecule are critical for its interaction with a biological target. Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For quinoxaline derivatives, which possess a relatively rigid planar bicyclic core, the orientation of substituents plays a pivotal role in target binding.

Studies on quinoxaline peptides have revealed the existence of multiple solution conformers, which can be attributed to hindered rotation around certain bonds and intramolecular hydrogen bonding. nih.gov The rate of interconversion between these conformers can vary depending on the specific substitutions on the peptide chain. nih.gov

In ligand-target interactions, the binding site of a receptor can impose a specific conformation on the bound ligand. For example, Fourier transform infrared spectroscopy studies of quinoxaline antagonists binding to the glutamate (B1630785) receptor have shown that the binding site induces a more polarized electronic bonding configuration on the antagonist. nih.gov

Molecular docking studies are instrumental in visualizing these interactions. They can predict how a quinoxaline derivative fits into the active site of a protein, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. researchgate.net For instance, the chloro and methoxy groups of a molecule like this compound would have preferred orientations within a binding pocket to maximize favorable interactions. Stereochemical factors, such as the specific chirality introduced by certain substituents, can also drastically affect binding affinity and biological activity. mdpi.com

Rational Design Strategies for Optimizing Quinoxaline-Based Scaffolds

Rational drug design aims to develop new therapeutic agents based on a known biological target. benthamscience.com For the quinoxaline scaffold, various strategies are employed to optimize its potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or reducing its toxicity. nih.govbaranlab.org This is a common strategy in medicinal chemistry. For instance, a chloro group on the quinoxaline ring might be replaced by a methoxy group to alter electronic properties and introduce a potential hydrogen bond acceptor. nih.gov The replacement of an anilino-substituent with a cyclohexylamino group in some quinoxaline series has led to significant improvements in pharmacokinetic profiles. researchgate.net

Scaffold hopping is a more dramatic approach where the central core or scaffold of a molecule is replaced with a structurally different one, while maintaining the original biological activity. numberanalytics.comnih.gov This strategy is used to explore novel chemical space, improve properties, or circumvent existing patents. For quinoxaline-related structures, a scaffold-hopping approach was successfully used to replace a pyrrole (B145914) ring in a pyrrolo[1,2-a]quinoxaline (B1220188) core with other azoles to generate new inhibitors with different physicochemical properties but similar activity. oncodesign-services.com

The table below provides examples of bioisosteric replacements and scaffold hopping applied to quinoxaline and related structures.

| Original Moiety/Scaffold | Replacement Moiety/Scaffold | Purpose/Outcome | Reference |

| 2-Chloroquinoxaline (B48734) | 2-Methoxyquinoxaline | Bioisosteric modification to explore SAR. | nih.gov |

| Anilino-substituent | Cyclohexylamino-substituent | Improved pharmacokinetic profile. | researchgate.net |

| Pyrrolo[1,2-a]quinoxaline | Azolo[1,2-a]quinoxaline | Scaffold hop to obtain novel chemotypes with similar activity. | oncodesign-services.com |

Molecular Hybridization and Fragment-Based Drug Design Concepts

Triazoles : Quinoxaline-triazole hybrids have been designed as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov

Thiazolidinone and Azetidinone : Fusing the quinoxaline ring with these scaffolds has produced compounds with promising antimycobacterial activity. nih.gov

Sulfonamides : Quinoxaline-linked sulfonamide hybrids have shown potential as antiproliferative agents. thesciencein.org

Fragment-Based Drug Design (FBDD) is another powerful approach in drug discovery. youtube.com It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.gov Once a binding fragment is identified, it is then optimized and grown into a more potent lead compound, often guided by structural information from techniques like X-ray crystallography. nih.gov The quinoxaline scaffold itself can be considered a key fragment or can be built up from smaller fragments that show affinity for a target. This approach has been used to identify potential leads for antiviral therapies by targeting viral proteins. nih.gov

In Silico Approaches to SAR Elucidation: Molecular Docking, QSAR, and Pharmacophore Modeling

Computational methods are indispensable tools in modern drug discovery, enabling the rapid assessment of large libraries of compounds and providing a three-dimensional perspective of drug-receptor interactions. These approaches help to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This method is crucial for understanding the binding mode and affinity of a potential drug molecule.

While specific molecular docking studies for this compound are not readily found in published literature, research on structurally related compounds offers valuable insights into potential biological targets and binding interactions. For instance, a study on the analogous compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (a close structural relative, hereafter referred to as Compound 49 for simplicity as in the study), investigated its interaction with the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer progression. nih.gov

Molecular docking simulations of Compound 49 with the catalytic subunit of phosphoinositide 3-kinase alpha (PI3KCA) revealed key interactions within the ATP-binding site. nih.gov The positively charged amino group of Lysine 802, a conserved residue in the kinase hinge region, was found to form a stable hydrogen bond with the oxygen atom of the methoxy group on the ligand. nih.gov Additionally, the planar phenyl ring of the compound engaged in a π-π stacking interaction with the indole (B1671886) ring of Tryptophan 780. nih.gov These interactions are critical for anchoring the inhibitor within the active site and are a common feature of many kinase inhibitors.

Given the structural similarities, it is plausible that this compound could adopt a similar binding pose in the active site of PI3K or other related kinases. The 7-methoxy group could act as a hydrogen bond acceptor, while the quinoxaline ring system could participate in hydrophobic and π-stacking interactions. The chlorine atoms at the 2 and 8 positions would likely influence the electronic properties of the ring system and could form specific halogen bonds or other interactions with the protein, further contributing to binding affinity and selectivity.

Table 1: Hypothetical Molecular Docking Interactions of this compound based on an Analog Study This table is a hypothetical projection based on the docking results of the structurally similar compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, with PI3KCA. nih.gov

| Ligand Functional Group | Potential Interacting Residue (PI3KCA) | Type of Interaction |

| 7-Methoxy Group (Oxygen) | Lysine 802 | Hydrogen Bond |

| Quinoxaline Ring System | Tryptophan 780 | π-π Stacking |

| 8-Chloro Group | Hydrophobic Pocket Residues | Hydrophobic Interaction/Halogen Bond |

| 2-Chloro Group | Solvent-exposed region / Pocket entrance | Steric/Electronic Influence |

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors (physicochemical, electronic, and steric properties) to predict the activity of new, unsynthesized compounds.

A hypothetical QSAR model for a series of analogs of this compound would likely include descriptors such as:

LogP: To model hydrophobicity and cell permeability.

Dipole Moment: To account for the polarity and electronic nature of the molecule.

Molecular Weight and Volume: To describe the size and steric fit within the target's binding site.

HOMO/LUMO Energies: To quantify the molecule's reactivity and ability to participate in charge-transfer interactions.

By systematically modifying the substituents on the quinoxaline core and measuring the corresponding biological activity, a robust QSAR model could be built to guide the design of analogs with improved potency.

Pharmacophore Modeling:

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are often used to screen large virtual databases for new compounds that possess the required features.

A pharmacophore model for kinase inhibitors that bind in a similar fashion to the analog Compound 49 would likely include the following features:

One Hydrogen Bond Acceptor: Corresponding to the 7-methoxy group.

One Aromatic Ring feature: Representing the quinoxaline core for π-stacking interactions.

Hydrophobic/Halogen-Bonding Sites: To map the regions occupied by the chloro-substituents.

Such a model could be generated based on the structure of the ligand-protein complex from docking studies or from a set of known active molecules. This model would then serve as a 3D query to identify novel scaffolds that could potentially bind to the same target, offering new avenues for lead discovery beyond the quinoxaline class.

Mechanistic Biological Investigations of 2,8 Dichloro 7 Methoxyquinoxaline in Vitro and Preclinical Efficacy Focus

General Biological Activities and Therapeutic Potential of Quinoxaline (B1680401) Derivatives in Preclinical Research

Quinoxaline derivatives, a class of heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. researchgate.net Preclinical research has demonstrated their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antidiabetic agents. researchgate.netnih.gov Their therapeutic versatility stems from their ability to interact with a wide array of biological targets. researchgate.net

In the realm of oncology, quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents. researchgate.net They have been shown to inhibit various protein kinases, which are crucial regulators of cell growth, proliferation, and survival. nih.gov By acting as competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the kinase binding site, these compounds can effectively block signaling pathways that are often dysregulated in cancer. nih.gov Key protein kinase targets of quinoxaline derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov

Beyond cancer, quinoxaline derivatives have shown potential in treating inflammatory conditions. Certain derivatives have been found to modulate the activity of enzymes like myeloperoxidase, a biomarker for inflammation. benthamdirect.com Furthermore, some quinoxaline compounds exhibit antimicrobial properties against a range of bacteria and have been investigated for their potential as antitaeniasis agents. mdpi.comresearchgate.net The antiviral activity of quinoxaline derivatives has also been explored, with studies showing efficacy against various viruses, including those responsible for respiratory infections. nih.govrsc.org Additionally, some derivatives have been identified as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), suggesting their potential in the management of diabetes. nih.gov

The diverse biological activities of quinoxaline derivatives underscore their importance as a scaffold for the development of novel therapeutic agents for a multitude of diseases.

Enzyme Inhibition Profiling and Kinetic Characterization

The biological activity of many quinoxaline derivatives, including 2,8-dichloro-7-methoxyquinoxaline, is often attributed to their ability to inhibit specific enzymes. This section delves into the in vitro evaluation of these compounds as enzyme inhibitors.

Development and Application of In Vitro Enzyme Assays for Specific Targets (e.g., Cholinesterases, VEGFR-2, Histone Deacetylases)

To assess the inhibitory potential of quinoxaline derivatives, researchers employ a variety of in vitro enzyme assays. These assays are crucial for determining the potency and selectivity of the compounds against specific enzyme targets.

For cholinesterases , such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the Ellman's method is a commonly used spectrophotometric assay. nih.govnih.gov This method measures the activity of the enzyme by detecting the product of a reaction it catalyzes. The inhibitory activity of a compound is then determined by its ability to reduce the rate of this reaction.

In the case of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , a key player in angiogenesis, various assays are utilized. These can include kinase activity assays that measure the phosphorylation of a substrate by the VEGFR-2 enzyme. Inhibition is observed as a decrease in phosphorylation. Cellular assays using endothelial cells are also employed to assess the compound's ability to block VEGFR-2 signaling within a more biologically relevant context. nih.gov

The development and application of these in vitro assays are fundamental to the initial screening and characterization of quinoxaline derivatives as potential therapeutic agents.

Mechanistic Studies of Enzyme-Inhibitor Interactions (e.g., Reversible/Irreversible, Competitive/Non-Competitive Inhibition)

Understanding the mechanism by which a compound inhibits an enzyme is critical for its development as a drug. Kinetic studies are performed to determine whether the inhibition is reversible or irreversible, and to characterize the type of reversible inhibition (e.g., competitive, non-competitive, or uncompetitive).

For instance, studies on some quinoxaline derivatives have shown them to be competitive inhibitors of certain enzymes. nih.gov This means they bind to the same active site on the enzyme as the natural substrate, thereby competing with it. The inhibitory effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate.

In contrast, a non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the shape of the enzyme, reducing its activity regardless of the substrate concentration.

Irreversible inhibitors , on the other hand, typically form a strong, often covalent, bond with the enzyme, permanently inactivating it.

While the specific kinetic characterization for this compound is not detailed in the provided search results, the general methodologies for these studies involve varying the concentrations of both the inhibitor and the substrate in the enzyme assay and analyzing the resulting reaction rates using graphical methods like Lineweaver-Burk plots.

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

In vitro studies using various cell lines are instrumental in elucidating the cellular and molecular mechanisms through which compounds like this compound exert their biological effects.

Target Identification and Validation Using Various Cell Lines

The initial step in understanding a compound's mechanism of action is often to identify its cellular target(s). This is frequently achieved by screening the compound against a panel of different cancer cell lines. The differential sensitivity of these cell lines to the compound can provide clues about its potential targets. For example, if a compound is particularly effective against cell lines known to overexpress a certain receptor, that receptor becomes a putative target.

Flow cytometry is a powerful technique used to detect the expression of specific proteins, such as VEGFR2, on the surface of cells. nih.gov This can help validate whether a potential target is present in the cell lines being studied. Further validation can be achieved through genetic techniques like CRISPR-mediated gene disruption. If knocking out a specific gene mimics the effect of the compound, it provides strong evidence that the protein encoded by that gene is indeed a target. nih.gov

While specific target identification and validation studies for this compound are not explicitly detailed in the provided results, the general approaches described above are standard practice in the field.

Elucidation of Cellular Pathway Modulation and Signal Transduction Cascades

Once a target is identified, the next step is to understand how the compound's interaction with that target affects downstream cellular pathways and signal transduction cascades.

For instance, the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2 by quinoxaline derivatives can disrupt major signaling pathways involved in cell proliferation and survival, such as the RAS-MAPK and PI3K-Akt pathways. nih.gov The phosphorylation status of key proteins within these pathways, such as Akt and p44/42 MAPK (ERK), can be assessed using techniques like Western blotting to determine the effect of the compound. nih.gov

Some quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.com This can be investigated by examining the expression levels of pro-apoptotic proteins like p53, caspases, and anti-apoptotic proteins like Bcl-2. tandfonline.com Cell cycle analysis using flow cytometry can also reveal if a compound causes cell cycle arrest at a particular phase, which is another common mechanism of anticancer drugs. tandfonline.com

The combined inhibition of multiple signaling pathways, for example, the simultaneous inhibition of EGFR and VEGFR signaling, has been shown to have a cooperative suppressive effect on the proliferation of some cancer cells. nih.gov This highlights the potential for developing quinoxaline derivatives as multi-targeted agents.

No Publicly Available Data for Mechanistic Biological Investigations of this compound

Following an extensive search of scientific literature and publicly accessible databases, no specific research findings regarding the mechanistic biological investigations of the chemical compound This compound could be identified. The stringent focus on this particular compound as requested in the outline provided has yielded no results for the specified areas of study.

The search for data pertaining to the in vitro and preclinical efficacy of this compound, including gene expression and proteomic analysis, preclinical efficacy models, ADME research, target engagement studies, translational research, and receptor binding assays, did not return any relevant studies or datasets.

While general information about the chemical structure and vendors of this compound is available, there is a notable absence of published research detailing its biological activities or its effects in preclinical and non-clinical settings. The inquiries into its potential interactions with biological systems, which would form the basis for the requested article, have not been documented in the accessible scientific domain.

Therefore, the generation of a detailed and informative article strictly adhering to the provided outline on the "" is not possible at this time due to the lack of foundational research data.

Advanced Characterization and Analytical Techniques in Quinoxaline Research

Spectroscopic Methods for Structural Confirmation

There is no publicly available information regarding the Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, or Mass Spectrometry data for 2,8-dichloro-7-methoxyquinoxaline.

X-ray Crystallography and Single-Crystal Diffraction

No X-ray crystallography or single-crystal diffraction studies for this compound have been found in the searched scientific literature.

Chromatographic Techniques for Purity Analysis, Isolation, and Quantification

Information on the use of High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity analysis, isolation, or quantification of this compound is not available in published research.

Thermal Analysis Techniques for Stability and Phase Behavior Assessment

There are no available records of Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound to assess its thermal stability and phase behavior.

Future Perspectives and Emerging Avenues in 2,8 Dichloro 7 Methoxyquinoxaline Research

Exploration of Multi-Target-Directed Ligands (MTDLs) Featuring the Quinoxaline (B1680401) Scaffold

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer and neurodegenerative disorders. The concept of Multi-Target-Directed Ligands (MTDLs) has gained considerable traction, aiming to design single chemical entities that can simultaneously modulate multiple biological targets. nih.govnih.gov This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The 2,8-dichloro-7-methoxyquinoxaline core is an attractive scaffold for the design of MTDLs. Its adaptable structure allows for the introduction of various pharmacophoric groups at the 2 and 8 positions, enabling the tuning of its binding affinity for different targets. Researchers are exploring the synthesis of hybrid molecules that combine the quinoxaline moiety with other known pharmacophores to target distinct pathways involved in disease progression. For instance, a quinoxaline-based MTDL could be designed to inhibit both a specific kinase and a protein involved in apoptosis, thereby delivering a synergistic anti-cancer effect.

Advanced Computational Design and Artificial Intelligence in Compound Optimization

The integration of advanced computational tools and artificial intelligence (AI) is revolutionizing the drug discovery process. These technologies can significantly accelerate the identification and optimization of lead compounds. In the context of this compound, computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies are being employed to predict the binding modes and affinities of its derivatives with various biological targets.

AI algorithms, particularly machine learning and deep learning, can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of virtual compounds. This allows for the in silico screening of large virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing. This data-driven approach minimizes the time and resources required for lead optimization and increases the probability of success.

Development of Novel Bioconjugates and Prodrug Strategies

To enhance the therapeutic index of this compound, researchers are investigating its incorporation into bioconjugates and the development of prodrug strategies. Bioconjugation involves linking the quinoxaline derivative to a targeting moiety, such as an antibody or a peptide, that can specifically recognize and bind to receptors overexpressed on diseased cells. This targeted delivery approach can increase the local concentration of the drug at the site of action, thereby improving efficacy and reducing off-target side effects.

Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. Designing a prodrug of a this compound derivative can help overcome challenges related to poor solubility, low bioavailability, or instability. For example, a cleavable linker could be attached to the quinoxaline core, which is selectively cleaved by enzymes present in the target tissue, releasing the active compound.

Investigation into New Biological Targets and Disease Indications (Preclinical Horizon)

While the initial research on this compound and its analogs may have focused on a specific biological target or disease, there is a growing interest in exploring their potential against a broader range of therapeutic indications. High-throughput screening (HTS) campaigns are being conducted to evaluate the activity of this compound class against diverse panels of biological targets, including various kinases, phosphatases, and other enzymes implicated in different diseases.

This expansion of the preclinical horizon could uncover novel and unexpected therapeutic applications for this compound derivatives. For instance, a compound initially designed as an anti-cancer agent might exhibit potent anti-inflammatory or anti-viral activity. The identification of new biological targets will open up new avenues for research and development.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Compound Evaluation

The advent of "omics" technologies has provided powerful tools for understanding the complex biological effects of drug candidates. Genomics, proteomics, and metabolomics allow for a global analysis of changes in gene expression, protein levels, and metabolite profiles, respectively, in response to compound treatment.

In the evaluation of this compound derivatives, these technologies can provide a comprehensive picture of their mechanism of action and potential off-target effects. For example, proteomic profiling can identify the specific kinases that are inhibited by the compound, while metabolomic analysis can reveal the downstream metabolic pathways that are affected. This systems-level understanding is crucial for a more informed and robust preclinical evaluation.

Addressing Unexplored Mechanistic Pathways and Structure-Function Relationships for Enhanced Understanding

A deeper understanding of the mechanistic pathways through which this compound and its derivatives exert their biological effects is paramount for their rational design and optimization. While initial studies may identify a primary target, the full spectrum of their molecular interactions often remains to be elucidated. Further research is needed to investigate downstream signaling cascades and potential cross-talk with other pathways.

Furthermore, a detailed exploration of the structure-function relationships is essential. This involves systematically modifying the chemical structure of this compound and correlating these changes with their biological activity. This approach helps in identifying the key structural features responsible for target engagement and potency, providing a roadmap for the design of next-generation compounds with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,8-Dichloro-7-methoxyquinoxaline, and what starting materials are typically employed?

- Methodological Answer : The synthesis of quinoxaline derivatives often begins with o-phenylenediamine and carbonyl-containing precursors. For example, condensation of o-phenylenediamine with benzil yields 2,3-diphenylquinoxaline . Adapting this approach, this compound can be synthesized via selective halogenation and methoxylation. Key steps include:

- Chlorination of precursor quinoxalines using reagents like POCl₃ or HCl/DMF under controlled conditions to achieve regioselectivity .

- Methoxylation via nucleophilic substitution using methoxide ions.

- Example Table :

| Step | Reagent/Condition | Purpose | Yield | Reference |

|---|---|---|---|---|

| Chlorination | HCl in DMF, 80–85°C | Introduce Cl at positions 2 and 8 | 75% (di-chloro product) | |

| Methoxylation | NaOMe/MeOH, reflux | Introduce methoxy group at position 7 | ~60% (estimated) |

Q. How should researchers safely handle and dispose of this compound given its potential hazards?

- Methodological Answer : Based on safety data for structurally similar chlorinated quinoxalines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors .

- Waste Disposal : Segregate halogenated waste and collaborate with licensed hazardous waste contractors .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can regioselective chlorination be achieved during the synthesis of this compound to avoid isomer formation?

- Methodological Answer : Regioselectivity challenges arise due to competing reactivity at positions 6, 7, and 7. Strategies include:

- Directed Metalation : Use directing groups (e.g., methoxy) to block undesired positions. Methoxy at position 7 can deactivate adjacent sites, favoring chlorination at 2 and 8 .

- Temperature Control : Lower temperatures (e.g., 0–5°C) slow reaction kinetics, improving selectivity for less sterically hindered positions .

- Catalytic Systems : Transition metal catalysts (e.g., CuCl₂) may enhance specificity via coordination with nitrogen atoms in the quinoxaline ring .

Q. What analytical techniques are most effective for distinguishing between positional isomers in chlorinated quinoxaline derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can differentiate isomers based on distinct coupling patterns and chemical shifts. For example, chlorine at position 8 (vs. 6) alters electron density in the aromatic ring, shifting nearby proton resonances .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula but does not resolve isomers.

- HPLC with UV/Vis Detection : Isomers may exhibit retention time differences due to polarity variations. Use C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Definitive structural confirmation but requires high-purity crystals .

Q. How can computational models predict the biological activity of this compound, and what are their limitations?

- Methodological Answer :

- QSAR Modeling : Train models using datasets of quinoxaline derivatives with known activities (e.g., antitumor IC₅₀ values). Descriptors like ClogP, H-bond acceptor count, and topological polar surface area are critical .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases). Software like AutoDock Vina can predict binding affinities but may overlook solvation effects .

- Limitations : Models rely on existing data quality and assume similar mechanisms. Experimental validation (e.g., enzyme inhibition assays) is essential .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting reports on the antitumor efficacy of this compound derivatives?

- Methodological Answer :

- Source Analysis : Verify compound purity (HPLC ≥95%) and assay conditions (cell line, dose range). Contradictions may arise from impurities or varying protocols .

- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., log-transformed IC₅₀). Statistical tools like ANOVA can identify outliers .

- Mechanistic Studies : Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.